molecular formula C24H22S4 B13882873 Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate

Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate

Cat. No.: B13882873
M. Wt: 438.7 g/mol
InChI Key: YDZWRJDOXNINNZ-UHFFFAOYSA-N
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Description

Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate is an organic compound characterized by the presence of benzyl groups and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate typically involves the reaction of benzyl halides with thiol-containing compounds under specific conditions. One common method is the copper-catalyzed coupling of benzyl halides with alkynoic acids, which can be performed under ligand-free conditions . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar copper-catalyzed processes. The use of ionic liquids as solvents can enhance the reaction efficiency and stability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur derivatives.

    Substitution: Various benzyl sulfides.

Scientific Research Applications

Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various sulfur-containing products, which may exert biological or chemical effects. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it versatile in different applications .

Properties

Molecular Formula

C24H22S4

Molecular Weight

438.7 g/mol

IUPAC Name

benzyl 3,3-bis(benzylsulfanyl)prop-2-enedithioate

InChI

InChI=1S/C24H22S4/c25-23(26-17-20-10-4-1-5-11-20)16-24(27-18-21-12-6-2-7-13-21)28-19-22-14-8-3-9-15-22/h1-16H,17-19H2

InChI Key

YDZWRJDOXNINNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC(=CC(=S)SCC2=CC=CC=C2)SCC3=CC=CC=C3

Origin of Product

United States

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